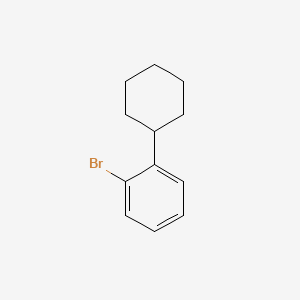

1-Bromo-2-cyclohexylbenzene

Descripción

Significance of Aryl Halides in Chemical Transformations

Aryl halides are a cornerstone of contemporary organic chemistry, primarily serving as versatile electrophiles in a myriad of chemical transformations. wiley-vch.de Their utility is most prominently showcased in metal-catalyzed cross-coupling reactions, which have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. wiley-vch.dersc.org In these reactions, the carbon-halogen bond of the aryl halide undergoes oxidative addition to a low-valent transition metal catalyst, typically palladium, initiating a catalytic cycle that culminates in the formation of a new bond. wiley-vch.de The reactivity of the aryl halide is influenced by the nature of the halogen, with iodides being the most reactive, followed by bromides and then chlorides. This predictable reactivity allows for selective transformations in molecules containing multiple different halogen atoms.

The development of a wide array of named cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Stille, Negishi, and Sonogashira reactions, has expanded the synthetic chemist's toolbox, enabling the construction of complex molecular architectures from readily available aryl halide precursors. wiley-vch.dersc.org These methodologies are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Overview of Cyclohexylbenzene (B7769038) Derivatives in Contemporary Chemical Research

Cyclohexylbenzene and its derivatives are important intermediates in various chemical processes. wikipedia.org The parent compound, cyclohexylbenzene, is a colorless liquid produced industrially through the acid-catalyzed alkylation of benzene (B151609) with cyclohexene (B86901). wikipedia.org A significant application of cyclohexylbenzene is in a process analogous to the cumene (B47948) process, where it is oxidized to its hydroperoxide, which then rearranges to produce phenol (B47542) and cyclohexanone (B45756). wikipedia.org Cyclohexanone is a key precursor in the production of nylons. wikipedia.org

Derivatives of cyclohexylbenzene, including those with additional functional groups on the benzene ring or the cyclohexyl moiety, are explored for their potential in materials science and medicinal chemistry. ontosight.aischultzchem.com For instance, certain cyclohexylbenzene derivatives are investigated as components of liquid crystals and as additives for lithium-ion battery electrolytes. schultzchem.com The presence of the bulky, non-planar cyclohexyl group can impart unique physical and conformational properties to the molecules in which it is incorporated.

Rationale for Focused Investigation of 1-Bromo-2-cyclohexylbenzene in Scholarly Contexts

The focused investigation of this compound stems from its unique combination of a reactive bromine atom and a sterically demanding cyclohexyl group at the ortho position. This specific arrangement presents both challenges and opportunities in organic synthesis. The steric hindrance imposed by the adjacent cyclohexyl group can influence the regioselectivity and stereoselectivity of reactions at the carbon-bromine bond and the surrounding aromatic ring.

Furthermore, this compound serves as a valuable substrate for studying the mechanisms of various cross-coupling reactions and for developing new catalytic systems that can overcome steric challenges. Its role as a building block allows for the introduction of the 2-cyclohexylphenyl motif into more complex molecular structures, which can be of interest in the design of new materials and pharmacologically active compounds. The exploration of its synthetic routes and chemical reactivity contributes to the broader understanding of the behavior of ortho-substituted aryl halides in chemical transformations.

Physicochemical and Spectroscopic Properties of this compound

The fundamental physical and spectroscopic characteristics of this compound are crucial for its identification, handling, and application in synthetic chemistry.

Physicochemical Properties

This compound is a compound with the molecular formula C₁₂H₁₅Br and a molecular weight of 239.15 g/mol . chemicalbook.comnih.gov Key physicochemical data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₅Br |

| Molecular Weight | 239.15 g/mol |

| Boiling Point | 79-83°C at 0.01 mmHg |

| Density | 1.295 g/cm³ |

Table 1: Physicochemical properties of this compound. chemicalbook.com

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups and structural features of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are vital for determining the detailed structure of the molecule, showing distinct signals for the aromatic and cyclohexyl protons and carbons.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. nih.gov

Synthesis and Chemical Reactivity

The synthesis of this compound and its subsequent chemical transformations are central to its utility in organic chemistry.

Synthetic Routes

Several synthetic methods have been reported for the preparation of this compound. One common approach involves the reaction of 1,2-dibromobenzene (B107964) with a cyclohexylating agent. chemicalbook.com A multi-step synthesis has been described that utilizes n-butyllithium in tetrahydrofuran (B95107) at low temperatures, followed by treatment with triethylsilane and trifluoroacetic acid in dichloromethane (B109758). chemicalbook.com The precursors for these syntheses can include bromobenzene (B47551), cyclohexanol, and cyclohexane (B81311). chemsrc.com

Participation in Cross-Coupling Reactions

This compound is a valuable substrate in a variety of metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. wiley-vch.dersc.org These reactions typically involve a palladium catalyst and are named after their developers. wiley-vch.de

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent. wiley-vch.de

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene. wiley-vch.de

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. rsc.org

Stille Coupling: This reaction utilizes an organotin reagent to couple with the aryl bromide. rsc.org

These reactions have been widely applied in the synthesis of natural products and in biological research. rsc.org

Applications in Materials Science and Medicinal Chemistry

The unique structural characteristics of this compound make it a useful intermediate in the development of advanced materials and pharmaceutically relevant molecules.

Halogenated hydrocarbons, in general, have found a wide range of applications, including as refrigerants, solvents, and insecticides. libretexts.orgnc.gov However, due to environmental and health concerns, the use of many of these compounds has been curtailed. libretexts.org

Cyclohexylbenzene and its derivatives have applications in various sectors. For instance, cyclohexylbenzene is used as a high-boiling-point solvent and as a raw material for producing intermediates for liquid crystal display (LCD) materials. schultzchem.com The global market for related compounds like cyclopentane (B165970) is growing, driven by its use in refrigeration insulation and as an environmentally friendly blowing agent. globenewswire.com

The incorporation of the 2-cyclohexylphenyl moiety, accessible from this compound, into larger molecular frameworks can influence the properties of the final product, making it a valuable building block in the design of new functional materials and potential therapeutic agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2-cyclohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMDAGGQRIDSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449311 | |

| Record name | 1-BROMO-2-CYCLOHEXYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59734-92-8 | |

| Record name | 1-BROMO-2-CYCLOHEXYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Chemistry and Transformations of 1 Bromo 2 Cyclohexylbenzene

Cross-Coupling Reactions Utilizing the Aryl Bromide Moiety

The carbon-bromine bond in 1-bromo-2-cyclohexylbenzene serves as a key functional handle for the construction of more complex molecular architectures through cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium, are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orgwikipedia.org

The aryl bromide in this compound is a suitable electrophilic partner for several palladium-catalyzed carbon-carbon bond-forming reactions.

The Heck reaction facilitates the coupling of aryl halides with alkenes. organic-chemistry.org In the case of this compound, it can react with various alkenes in the presence of a palladium catalyst and a base to form substituted styrenes. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.org The steric hindrance imposed by the ortho-cyclohexyl group may influence the efficiency and regioselectivity of the reaction.

Table 1: Hypothetical Heck Reaction Conditions for this compound

| Parameter | Condition | Reference |

| Alkene Partner | Styrene, n-Butyl acrylate | organic-chemistry.org |

| Catalyst | Pd(OAc)₂, PdCl₂(PhCN)₂ | mdpi.com |

| Ligand | PPh₃, N-Heterocyclic Carbenes (NHCs) | organic-chemistry.org |

| Base | NaHCO₃, K₂CO₃, Et₃N | organic-chemistry.orgmdpi.com |

| Solvent | DMF, Toluene, [Bu₄N]Br | mdpi.com |

| Temperature | 80-140 °C | mdpi.com |

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would allow for the introduction of an alkynyl group at the 2-position of the cyclohexylbenzene (B7769038) core. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orgresearchgate.net The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl. wikipedia.org

Table 2: Typical Sonogashira Coupling Conditions

| Parameter | Condition | Reference |

| Alkyne Partner | Phenylacetylene, Trimethylsilylacetylene | wikipedia.orgresearchgate.net |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | libretexts.org |

| Co-catalyst | CuI | libretexts.org |

| Base | Amine base (e.g., Et₃N, piperidine) | organic-chemistry.org |

| Solvent | THF, DMF | wikipedia.org |

| Temperature | Room Temperature to 65 °C | wikipedia.org |

The Stille coupling involves the reaction of an organostannane (organotin compound) with an organic halide, catalyzed by palladium. libretexts.org this compound can be coupled with various organotin reagents (e.g., vinyl-, aryl-, or alkynylstannanes) to form new C(sp²)-C(sp²) or C(sp²)-C(sp) bonds. A key advantage of the Stille reaction is the stability of organotin reagents. libretexts.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Table 3: Representative Stille Coupling Conditions

| Parameter | Condition | Reference |

| Organotin Reagent | Aryl-SnBu₃, Alkenyl-SnBu₃ | libretexts.org |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | libretexts.orgorganic-chemistry.org |

| Ligand | PPh₃, Dabco | organic-chemistry.org |

| Solvent | Toluene, Dioxane, THF | libretexts.orgorganic-chemistry.org |

| Additives | KF, LiCl | organic-chemistry.org |

| Temperature | 50-100 °C | organic-chemistry.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for synthesizing aryl amines. This compound can be coupled with a wide range of primary and secondary amines, and even ammonia (B1221849) equivalents, to generate the corresponding N-(2-cyclohexylphenyl)amines. wikipedia.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. libretexts.org The choice of ligand is crucial and has evolved to include sterically hindered and bidentate phosphines to improve reaction scope and efficiency. wikipedia.org

A specific example involves the Buchwald-Hartwig amination of a bromopyridine with trans-1,2-diaminocyclohexane, demonstrating the formation of C-N bonds under palladium catalysis. chemspider.com While not the exact substrate, this example highlights the general applicability of the reaction.

Table 4: General Conditions for Buchwald-Hartwig Amination

| Parameter | Condition | Reference |

| Amine Partner | Primary amines, Secondary amines, Anilines | wikipedia.orgorganic-chemistry.org |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | libretexts.orgchemspider.com |

| Ligand | BINAP, Josiphos-type ligands | wikipedia.orgchemspider.com |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | libretexts.orgnih.gov |

| Solvent | Toluene, THF, Dioxane | libretexts.org |

| Temperature | 80-110 °C | chemspider.com |

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from aryl halides and alcohols or phenols. wikipedia.org This reaction is an important alternative to other etherification methods. To synthesize the corresponding ether, this compound would be reacted with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper. nih.govwikipedia.org However, modern methods often use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgmagtech.com.cn

The reaction mechanism is thought to involve the formation of a copper(I) alkoxide or phenoxide, which then reacts with the aryl halide. wikipedia.org The reaction is generally accelerated by electron-withdrawing groups on the aryl halide, a condition not met by the electron-donating cyclohexyl group. wikipedia.org

Table 5: Typical Ullmann Condensation Conditions for Aryl Ether Formation

| Parameter | Condition | Reference |

| Nucleophile | Phenols, Alcohols | wikipedia.orgorganic-chemistry.org |

| Catalyst | CuI, Copper powder, Cu(OAc)₂ | nih.govwikipedia.org |

| Ligand | Phenanthroline, Proline, TMEDA | nih.govwikipedia.org |

| Base | K₂CO₃, Cs₂CO₃, KOH | nih.govwikipedia.org |

| Solvent | DMF, NMP, Pyridine | wikipedia.org |

| Temperature | 100-210 °C | wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnumberanalytics.com For this pathway to be effective, the aromatic ring must be electron-poor, which is typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comphiladelphia.edu.jo

The reactivity of this compound in SNAr reactions is significantly influenced by the electronic properties of the cyclohexyl substituent. The cyclohexyl group is an alkyl group, which is considered an electron-donating group (EDG) through an inductive effect. numberanalytics.com

Electron-donating groups increase the electron density on the aromatic ring, which deactivates the ring towards attack by a nucleophile. numberanalytics.com This increased electron density destabilizes the negatively charged Meisenheimer complex that is formed during the rate-determining step of the SNAr mechanism. numberanalytics.comnih.gov Consequently, this compound is expected to be highly unreactive towards SNAr reactions under standard conditions, as it lacks the necessary electron-withdrawing groups to stabilize the anionic intermediate. For a substitution to occur on this substrate, it would likely require extremely harsh reaction conditions or a different mechanistic pathway, such as one involving a benzyne (B1209423) intermediate. masterorganicchemistry.com

Radical Reactions Involving this compound

The carbon-bromine bond in this compound can also participate in radical reactions. These reactions are typically initiated by a radical initiator, such as AIBN, or by photolysis or sonication. A common transformation for aryl halides is radical-mediated reduction, where the bromine atom is replaced by a hydrogen atom.

A well-known method for such a transformation is the use of a tin hydride, like tributyltin hydride (Bu₃SnH), in the presence of a radical initiator. libretexts.org The mechanism involves the generation of a tributyltin radical, which abstracts the bromine atom from this compound to form an aryl radical. This aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the product, cyclohexylbenzene, and regenerate the tributyltin radical, thus propagating the radical chain reaction. libretexts.org

Intramolecular radical reactions are also a possibility if a suitable radical acceptor is present elsewhere in the molecule. For instance, if the cyclohexyl ring were to bear an appropriately positioned double bond, an intramolecular radical cyclization could potentially be initiated at the aryl radical position.

Aryl Radical Generation and Reactivity

The carbon-bromine bond in this compound can be homolytically cleaved to generate the corresponding 2-cyclohexylphenyl radical. This highly reactive intermediate is accessible through several modern synthetic methods. Classically, radical generation from aryl halides was achieved using stoichiometric reagents like tributyltin hydride (n-Bu3SnH) with an initiator such as azobisisobutyronitrile (AIBN). However, contemporary methods have shifted towards more efficient and environmentally benign processes. organic-chemistry.org

Modern approaches applicable to the generation of the 2-cyclohexylphenyl radical include:

Photoredox Catalysis: Visible light-induced systems using photocatalysts can facilitate single-electron transfer to the aryl bromide, leading to the cleavage of the C-Br bond. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Catalysis: Certain NHC catalysts can cleave the aryl-halogen bond to generate aryl radicals, which can then participate in subsequent reactions like the difunctionalization of alkenes. researchgate.net

Once formed, the 2-cyclohexylphenyl radical is a versatile intermediate. A potential intramolecular reaction pathway involves a 1,5-hydrogen atom transfer (1,5-HAT), where the aryl radical abstracts a hydrogen atom from the adjacent cyclohexyl ring. This process is thermodynamically favorable and would result in the formation of a transposed alkyl radical on the cyclohexyl ring, which could undergo further reactions. organic-chemistry.org

Base-Promoted Homolytic Aromatic Substitution (BHAS) Pathways

Base-Promoted Homolytic Aromatic Substitution (BHAS) represents a key reaction pathway for sterically hindered aryl halides like this compound. In the presence of a strong base, such as potassium tert-butoxide (KOtBu), and a suitable organic additive, a radical chain reaction can be initiated. researchwithrutgers.com

The proposed mechanism, based on studies of similar compounds like 2-iodo-1,3-dimethylbenzene, involves the formation of an aryl radical which can then react with a solvent molecule, such as benzene (B151609). researchwithrutgers.com For this compound, this pathway would likely involve the following key steps:

Initiation: Formation of the 2-cyclohexylphenyl radical.

Propagation:

The 2-cyclohexylphenyl radical adds to a molecule of an aromatic solvent (e.g., benzene) to form a cyclohexadienyl radical intermediate.

A subsequent radical translocation process can occur, leading to the formation of multiple biaryl products. researchwithrutgers.com

This reaction pathway suggests that the treatment of this compound under BHAS conditions would not only yield the expected direct coupling product but also products arising from radical translocation.

Table 1: Predicted Products from BHAS Reaction of this compound in Benzene This table is based on analogous reactions of sterically hindered aryl halides. researchwithrutgers.com

| Reactant | Proposed Product | Product Type |

| This compound | 2-Cyclohexylbiphenyl | Direct Coupling |

| This compound | Biphenyl (B1667301) | Radical Translocation |

| This compound | Cyclohexylbenzene | Reduction Byproduct |

Reduction Chemistry of the Aryl Bromide

The carbon-bromine bond is a primary site for reduction, allowing for the selective removal of the halogen atom.

Hydrogenation and Dehalogenation Studies

Catalytic hydrogenation is a highly effective method for the dehalogenation of aryl bromides. This process, often referred to as hydrogenolysis, involves the cleavage of the C-Br bond and its replacement with a C-H bond. For this compound, this transformation yields cyclohexylbenzene.

Standard conditions for this reaction involve the use of hydrogen gas (H₂) and a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). organic-chemistry.orgresearchgate.net The reaction is typically carried out under neutral conditions. Studies on a variety of substituted aryl bromides have shown that the bromo group can be selectively reduced in the presence of other functional groups like nitro, cyano, or keto moieties. organic-chemistry.orgresearchwithrutgers.com Compared to aryl chlorides, aryl bromides are reduced more readily, requiring milder conditions and lower catalyst loadings. organic-chemistry.orgcolab.ws

Alternative methods for the reductive dehalogenation that would be applicable include the use of nickel-based catalysts, which can also be effective at room temperature, and transfer hydrogenation, using hydrogen donors like sodium hypophosphite. organic-chemistry.orgresearchgate.net

Table 2: General Conditions for Catalytic Dehalogenation of Aryl Bromides This table presents typical conditions reported for the dehalogenation of various aryl bromides. organic-chemistry.orgresearchgate.net

| Catalyst | Hydrogen Source | Solvent | Conditions | Typical Yield |

| 10% Pd/C | H₂ (gas) | Ethanol (B145695) or Methanol | Room Temp, 1 atm | >90% |

| 5% Pd/C | Sodium Hypophosphite | Acetic Acid | 80 °C | High |

| Raney Nickel | H₂ (gas) | Ethanol/Water | Room Temp, 1 atm | Variable |

Functionalization of the Cyclohexyl Ring

Beyond the reactivity of the aryl bromide, the cyclohexyl ring itself offers a scaffold for further chemical modification. The key challenges in this area are controlling the position of the new functional group (regioselectivity) and its spatial orientation (stereoselectivity).

Regioselective Functionalization

The twelve C-H bonds on the cyclohexyl ring of this compound are not all equivalent. They can be broadly classified as benzylic (the C-H bond at C1 of the cyclohexyl ring) and non-benzylic secondary methylenes (C2-C6).

Free-Radical Halogenation: This reaction typically proceeds via a radical chain mechanism initiated by UV light or heat. wikipedia.org While chlorination is often unselective, bromination shows a higher selectivity for the weakest C-H bond. youtube.com The benzylic C-H bond in this compound is activated due to the resonance stabilization of the resulting benzylic radical, making it the most probable site for selective substitution in a free-radical bromination reaction using reagents like N-Bromosuccinimide (NBS). libretexts.org

Oxidation: The selective oxidation of non-activated C-H bonds in substituted cyclohexanes is a significant challenge. However, manganese-based catalysts have been developed for the regio- and enantioselective oxidation of monosubstituted cyclohexanes using hydrogen peroxide. researchgate.net These systems have shown a remarkable preference for oxidation at the C3 and C4 positions of the cyclohexane (B81311) ring, leading to chiral ketones. researchgate.net Applying this to this compound would likely result in oxidation at the C3' and C4' positions of the cyclohexyl ring.

Stereochemical Control in Cyclohexyl Ring Transformations

The stereochemical outcome of reactions on the cyclohexyl ring is governed by its conformational preferences. The bulky 2-bromophenyl substituent will strongly favor an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. osti.gov This locks the ring into a preferred chair conformation.

This conformational bias has significant implications for stereochemical control:

Diastereoselectivity: Any reagent approaching the ring will face different steric environments on the axial and equatorial faces. For example, in a hydrogenation or epoxidation of a double bond introduced into the ring, the catalyst or reagent would preferentially attack from the less hindered face, away from the bulky axial hydrogens and the equatorial 2-bromophenyl group.

Enantioselectivity: In reactions that create a new chiral center, such as the catalytic oxidation mentioned previously, the chiral catalyst interacts with the conformationally-locked substrate to favor the formation of one enantiomer over the other. acs.org Studies on the oxidation of substituted cyclohexenes with selenium dioxide have also shown that the formation of axial alcohols is often favored, demonstrating inherent stereoselectivity in allylic oxidations of cyclic systems. The precise orientation of the substrate within a chiral catalyst's pocket is crucial for achieving high enantioselectivity. researchgate.net

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Cross-Coupling Reactions

Cross-coupling reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, typically involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination and deprotonation (for C-N coupling), and reductive elimination. wikipedia.orgwikipedia.orglibretexts.org While specific mechanistic studies on 1-bromo-2-cyclohexylbenzene are not extensively documented, the behavior of this sterically hindered aryl bromide can be inferred from studies on analogous substrates.

Role of Transition Metal Catalysts (e.g., Palladium, Nickel, Iron)

Transition metals, particularly palladium, nickel, and iron, are central to the success of cross-coupling reactions involving aryl halides like this compound. researchgate.netissuu.comnih.gov

Palladium: Palladium is the most widely used catalyst for a variety of cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig aminations. wikipedia.orgwikipedia.orgorganic-chemistry.org Its catalytic cycle typically involves the alternation between Pd(0) and Pd(II) oxidation states. libretexts.org The oxidative addition of the aryl bromide to a Pd(0) complex is a critical step that initiates the cycle. illinois.edulibretexts.org For sterically hindered substrates like this compound, the efficiency of this step can be significantly influenced by the choice of ligands.

Nickel: As a more earth-abundant and cost-effective alternative to palladium, nickel has gained prominence in cross-coupling reactions. researchgate.netissuu.com Nickel catalysts can activate traditionally less reactive C-O bonds and are often effective for couplings involving alkyl groups. issuu.com Nickel catalysis can proceed through various oxidation states, including Ni(0), Ni(I), Ni(II), and even Ni(III), allowing for diverse reaction pathways, including those involving radical intermediates. researchgate.netsquarespace.com This versatility makes nickel a promising catalyst for challenging substrates.

Iron: Iron is an even more economical and environmentally benign catalyst. nih.govumd.edu Iron-catalyzed cross-coupling reactions often proceed through mechanisms involving radical species. umd.edu Quantum mechanical calculations on iron-catalyzed cross-coupling reactions suggest a pathway involving the formation of a radical by an Fe(I) species, followed by radical addition to an Fe(II) center, and subsequent reductive elimination from an Fe(III) intermediate to form the product. umd.edu Mechanistic studies on iron-catalyzed C-H bond activation have shown that mononuclear iron complexes can be the true catalysts. nih.gov

A comparative overview of these catalysts is presented in the table below.

| Catalyst | Typical Oxidation States | Mechanistic Features | Relevance to this compound |

| Palladium | Pd(0), Pd(II) | Well-defined catalytic cycles (oxidative addition, transmetalation, reductive elimination). libretexts.org | Widely applicable for various cross-couplings of aryl bromides. |

| Nickel | Ni(0), Ni(I), Ni(II), Ni(III) | Can access radical pathways; effective for less reactive electrophiles. researchgate.netsquarespace.com | A viable alternative, especially for transformations where palladium is less effective. |

| Iron | Fe(I), Fe(II), Fe(III) | Often involves radical intermediates; cost-effective and low toxicity. umd.edu | An emerging, sustainable option for cross-coupling reactions. |

Ligand Effects on Catalytic Activity and Selectivity

The choice of ligand is paramount in modulating the reactivity and selectivity of transition metal-catalyzed cross-coupling reactions. nih.gov For a sterically encumbered substrate like this compound, ligands play a crucial role in facilitating the key steps of the catalytic cycle.

For Palladium Catalysts: Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, are highly effective in promoting the cross-coupling of sterically hindered aryl halides. wikipedia.orgorganic-chemistry.org These ligands stabilize the palladium catalyst, promote the oxidative addition step, and facilitate the reductive elimination step. For instance, bidentate phosphine ligands like BINAP and DPEPhos can prevent the formation of unreactive palladium dimers and accelerate the reaction. wikipedia.org Ferrocenyl monophosphine ligands have also shown high efficiency in the Suzuki-Miyaura coupling of hindered aryl chlorides at low catalyst loadings. organic-chemistry.org

For Nickel Catalysts: N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for nickel-catalyzed cross-couplings. nih.gov The strong σ-donating ability of NHCs can enhance the catalytic activity of nickel complexes. The steric and electronic properties of the NHC ligand can be tuned to optimize the reaction outcome.

For Iron Catalysts: In iron-catalyzed cross-couplings, ligands such as β-diketonates have been investigated. Mechanistic studies have shown that the steric bulk of these ligands can influence the catalytic performance. researchgate.net

The impact of different ligand types is summarized in the following table.

| Ligand Type | Examples | Role in Catalysis |

| Bulky Phosphines | t-Bu3P, XPhos, SPhos | Stabilize catalyst, promote oxidative addition and reductive elimination. wikipedia.orgorganic-chemistry.org |

| Bidentate Phosphines | BINAP, DPEPhos | Prevent catalyst deactivation, accelerate reaction rates. wikipedia.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, enhance catalytic activity of nickel. nih.gov |

| β-Diketonates | (Ar)acac | Influence catalytic performance in iron-catalyzed reactions. researchgate.net |

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are the cornerstone steps in many cross-coupling catalytic cycles. wikipedia.orgwikipedia.orglibretexts.org

Oxidative Addition: This is typically the first step, where the C-Br bond of this compound adds to the low-valent metal center (e.g., Pd(0)), leading to a higher oxidation state intermediate (e.g., Pd(II)). libretexts.org The rate of oxidative addition is influenced by the electron density at the metal center and the nature of the aryl halide. For aryl bromides, this step is generally faster than for aryl chlorides. illinois.edu The steric hindrance of the cyclohexyl group in the ortho position of this compound can make this step more challenging, often requiring the use of bulky, electron-rich ligands to facilitate the reaction. organic-chemistry.org Computational studies on the oxidative addition of bromobenzene (B47551) to palladium complexes have explored concerted, nucleophilic substitution, and radical mechanisms. rsc.org

Reductive Elimination: This is the final step of the catalytic cycle, where the newly formed C-C or C-N bond is created, and the product is released from the metal center, regenerating the active catalyst. wikipedia.org This step is the reverse of oxidative addition and is generally favored for more sterically hindered ligands and when the groups to be coupled are in a cis orientation on the metal center.

Involvement of Radical Intermediates

While many cross-coupling reactions are described by ionic, two-electron pathways, the involvement of radical intermediates has been increasingly recognized, particularly in reactions catalyzed by nickel and iron. squarespace.comumd.edunih.gov

Nickel-Catalyzed Reactions: Nickel catalysts can readily access Ni(I) and Ni(III) oxidation states, which can facilitate single-electron transfer (SET) processes, leading to the formation of radical intermediates. squarespace.com In some cases, a radical chain mechanism is proposed, where a Ni(I) species initiates the formation of an alkyl or aryl radical from the corresponding halide. nih.gov

Iron-Catalyzed Reactions: Mechanistic studies strongly suggest that many iron-catalyzed cross-coupling reactions proceed via radical pathways. umd.edu The reaction of an aryl Grignard reagent with an aryl halide, for example, is proposed to involve the formation of an aryl radical.

The potential for radical pathways adds another layer of complexity and opportunity to the cross-coupling reactions of substrates like this compound.

Theoretical Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms.

Density Functional Theory (DFT) Calculations on Reaction Pathways

DFT calculations provide valuable insights into the energetics of various intermediates and transition states along a reaction pathway, helping to distinguish between different possible mechanisms. researchgate.net

For palladium-catalyzed cross-coupling reactions, DFT studies have been used to model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. researchgate.net These calculations can help rationalize the role of ligands and additives and predict the most favorable reaction pathway. For instance, DFT studies have been employed to understand the mechanism of the Suzuki-Miyaura reaction, including the role of the base in activating the boronic acid. scielo.br

In the context of iron-catalyzed reactions, DFT calculations have been crucial in supporting the proposed radical mechanisms. By computing the energies of various potential intermediates and transition states, researchers can identify the lowest energy pathway, which often involves radical species. umd.edu

While specific DFT studies on this compound are scarce, the principles derived from computational studies on similar aryl bromides can be applied to understand its reactivity. The steric bulk of the cyclohexyl group would be a key parameter in such calculations, influencing the energies of transition states for oxidative addition and reductive elimination.

Molecular Dynamics Simulations of Molecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics of a molecule and its interactions with its environment.

Modeling Transition States and Reaction Energetics

The study of reaction mechanisms heavily relies on the characterization of transition states and the calculation of reaction energetics. These computational investigations help in predicting the feasibility and pathways of chemical transformations.

As of now, there is no published research detailing the modeling of transition states or the reaction energetics for any specific reaction involving this compound. Theoretical studies in this area would likely focus on reactions typical for aryl bromides, such as Suzuki or Buchwald-Hartwig cross-coupling reactions. Density functional theory (DFT) calculations would be a common method to locate the transition state structures for key elementary steps (e.g., oxidative addition, reductive elimination) and to calculate the associated activation barriers and reaction energies. This information is crucial for understanding reaction mechanisms and for the rational design of improved catalytic systems.

Kinetic Studies of Key Reactions

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For this compound, this would involve experimentally measuring how the concentration of reactants, temperature, and catalysts affect the speed of its transformations.

Rate Law Determination

The rate law for a reaction is an equation that links the reaction rate with the concentrations of the reactants. It is determined through experimental measurements.

There are no published studies that report the determination of the rate law for any specific reaction involving this compound. To determine a rate law, one would systematically vary the initial concentrations of this compound and other reactants while monitoring the reaction progress, for instance, by chromatography or spectroscopy. The data would then be fitted to various rate equations to find the order of the reaction with respect to each component.

Activation Energy Measurements

The activation energy (Ea) is the minimum amount of energy that must be provided for a chemical reaction to occur. It is a critical parameter for understanding the temperature dependence of a reaction rate.

Consistent with the lack of kinetic studies, there are no experimentally determined activation energies for reactions involving this compound in the available literature. The activation energy is typically determined by measuring the rate constant of a reaction at different temperatures and then applying the Arrhenius equation. Such data would provide fundamental insights into the energy barrier of its chemical transformations.

Spectroscopic and Analytical Characterization for Research Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through various NMR experiments, the precise arrangement of atoms and their chemical environments within 1-Bromo-2-cyclohexylbenzene can be determined.

The ¹H NMR spectrum of this compound provides detailed information about the number, type, and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the cyclohexyl group.

The four protons on the substituted benzene ring are chemically non-equivalent and would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0–7.6 ppm). The proton ortho to the bromine atom is expected to be the most downfield due to the halogen's deshielding effect. The eleven protons of the cyclohexyl ring, along with the single methine proton attached to the benzene ring, will produce a series of overlapping multiplets in the upfield, aliphatic region (typically δ 1.2–2.9 ppm). The benzylic proton (CH attached to the ring) would be the most downfield of this group due to its proximity to the aromatic system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.0 - 7.6 | Multiplet (m) |

| Cyclohexyl CH (benzylic) | 2.7 - 2.9 | Multiplet (m) |

| Cyclohexyl CH₂ | 1.2 - 1.9 | Multiplet (m) |

Note: Data is predicted based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. For this compound, twelve distinct carbon signals are expected, as there is no molecular symmetry. The signals for the six aromatic carbons appear in the downfield region (δ 120–150 ppm). The carbon atom bonded to the bromine (C-Br) is significantly influenced by the halogen, and its chemical shift provides a key diagnostic marker. The six carbons of the cyclohexyl ring will appear in the upfield aliphatic region (δ 25–45 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | ~123 |

| Aromatic C-Cyclohexyl | ~147 |

| Aromatic C-H | 127 - 134 |

| Cyclohexyl C-H (benzylic) | ~44 |

| Cyclohexyl C-H₂ | 26 - 33 |

Note: Data is predicted based on typical chemical shifts for similar structural motifs and chemical database predictions. guidechem.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show correlations between adjacent protons on the benzene ring and throughout the cyclohexyl ring, confirming the internal structure of each cyclic unit.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. sdsu.edu HMBC is particularly crucial for establishing the connection between the cyclohexyl ring and the benzene ring. A key correlation would be observed between the benzylic proton on the cyclohexyl ring and the aromatic carbons C1, C2, and C6, providing definitive proof of the substitution pattern.

Table 3: Key Expected HMBC Correlations for Structural Confirmation

| Proton | Correlating Carbon(s) | Significance |

| Benzylic CH | C1 (ipso-Br), C2 (ipso-Cyclohexyl), C6 (ortho-H) | Confirms the attachment point of the cyclohexyl group to the benzene ring. |

| Aromatic H3 | C1 (ipso-Br), C5 (meta-H) | Confirms ortho-relationship to the bromine substituent. |

| Aromatic H6 | C2 (ipso-Cyclohexyl), C4 (para-H) | Confirms ortho-relationship to the cyclohexyl substituent. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated monoisotopic mass of this compound (C₁₂H₁₅Br) is 238.03571 Da. nih.gov HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm). Furthermore, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic pair of peaks (M and M+2) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that separate components of a mixture before their detection by mass spectrometry. These methods are routinely used to confirm the identity and assess the purity of synthesized compounds. chemsrc.com

For this compound, a GC-MS analysis would involve injecting the sample into a gas chromatograph, where it is vaporized and separated on a capillary column. A pure sample would show a single major peak in the resulting chromatogram. thermofisher.com The mass spectrum corresponding to this peak would display the molecular ion (M⁺˙) cluster around m/z 238 and 240, confirming the compound's identity. The purity can be quantified by integrating the peak area, with commercial suppliers often reporting purities of ≥96.0% determined by this method. thermofisher.com LC-MS can be used similarly, particularly for less volatile or thermally sensitive compounds, providing analogous information on purity and identity.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides characteristic absorption bands that confirm its structural features, namely the presence of an aromatic ring and a cyclohexyl group, as well as the carbon-bromine bond.

An experimental Fourier Transform Infrared (FTIR) spectrum of this compound has been recorded. nih.gov The analysis of the spectrum reveals key absorptions that are indicative of its molecular structure. The presence of the aromatic ring is confirmed by the C-H stretching vibrations typically observed above 3000 cm⁻¹ and the aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The cyclohexyl group is identified by the aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and the CH₂ scissoring and rocking deformations at approximately 1450 cm⁻¹ and in the fingerprint region, respectively. The C-Br stretching vibration, which confirms the presence of the bromine atom on the benzene ring, is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

A summary of the expected and observed IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Observed in Spectrum |

| Aromatic C-H | Stretch | 3100-3000 | Yes |

| Aliphatic C-H (Cyclohexyl) | Stretch | 2950-2850 | Yes |

| Aromatic C=C | Stretch | 1600-1450 | Yes |

| Aliphatic CH₂ | Scissoring | ~1450 | Yes |

| C-Br | Stretch | 600-500 | Yes |

This table is based on general spectroscopic principles and available spectral data for this compound. nih.govnist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry.

As of the current literature, a specific single-crystal X-ray structure of this compound has not been reported. However, the crystal structure of a related sterically hindered compound, 1-Bromo-2,4,6-tricyclohexylbenzene, has been determined. researchgate.net This structure reveals that the cyclohexyl groups adopt chair conformations and are oriented at specific angles relative to the benzene ring. researchgate.net In this analogue, the molecule is noted to be quite crowded, with intramolecular contacts that are less than the sum of the corresponding van der Waals radii. researchgate.net

Should single crystals of this compound be obtained, X-ray diffraction analysis would be expected to provide detailed insights into its solid-state conformation. Key structural parameters that could be determined are listed in the table below.

| Structural Parameter | Information to be Gained |

| Bond Lengths | Precise measurement of C-C bonds in the benzene and cyclohexane (B81311) rings, and the C-Br bond. |

| Bond Angles | Determination of the angles between atoms, confirming the geometry of the rings and substituents. |

| Dihedral Angles | Information on the rotational orientation of the cyclohexyl group relative to the phenyl ring. |

| Conformation | Confirmation of the chair conformation of the cyclohexyl ring. |

| Intermolecular Interactions | Analysis of how molecules pack in the crystal lattice. |

This table outlines the potential data that could be obtained from X-ray crystallography of this compound, based on the capabilities of the technique and studies on related compounds.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are valuable methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds. For non-polar compounds like this compound, reversed-phase HPLC is the method of choice.

A specific HPLC method for this compound is not detailed in the literature, but a method for its isomer, 1-Bromo-4-cyclohexylbenzene (B1265788), has been described. sielc.com This method utilizes a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with a phosphoric acid modifier. sielc.com A similar methodology would be applicable to this compound. The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. The retention time would be a key parameter for identification and purity assessment.

A proposed HPLC method for this compound is outlined below.

| Parameter | Condition |

| Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water |

| Detector | UV at a wavelength where the aromatic ring absorbs (e.g., 254 nm) |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table presents a typical starting point for developing an HPLC method for this compound based on methods for similar compounds. sielc.comrsc.orgchromforum.org

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound is well-suited for GC analysis. A product specification sheet for this compound, 97%, indicates that its purity is assayed by GC. thermofisher.com

In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. For halogenated compounds, an electron capture detector (ECD) can also be employed for high sensitivity.

A general GC method for the analysis of this compound is as follows.

| Parameter | Condition |

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | Sufficiently high to ensure complete vaporization (e.g., 250 °C) |

| Oven Temperature Program | A temperature gradient to ensure good separation (e.g., start at 100 °C, ramp to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table provides a general framework for a GC method suitable for the analysis of this compound. thermofisher.comorgsyn.org

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically sub-2 µm) to achieve higher resolution, faster separations, and greater sensitivity compared to conventional HPLC.

While a specific UPLC method for this compound is not documented, the principles are a direct extension of HPLC. An HPLC method, such as the one described for its isomer, can be readily adapted for a UPLC system. sielc.com The use of a UPLC system would result in shorter analysis times and improved peak resolution, which is particularly useful for separating it from closely related impurities. The mobile phase composition would be similar to that used in HPLC, but the flow rates would be adjusted for the smaller column dimensions.

The potential advantages of using UPLC for the analysis of this compound are summarized below.

| Feature | Advantage over HPLC |

| Higher Resolution | Better separation of the main compound from impurities. |

| Faster Analysis Time | Increased sample throughput. |

| Higher Sensitivity | Lower limits of detection and quantification. |

| Reduced Solvent Consumption | More environmentally friendly and cost-effective. |

This table highlights the benefits of UPLC as a high-throughput and high-resolution analytical technique for compounds like this compound. sielc.comnih.gov

Applications in the Synthesis of Complex Molecules and Advanced Materials

Precursor in the Synthesis of More Complex Organic Molecules

1-Bromo-2-cyclohexylbenzene is a key precursor for constructing more elaborate molecular architectures. The presence of the carbon-bromine (C-Br) bond is central to its utility, as this bond can be readily functionalized through various cross-coupling reactions. For instance, in a notable one-pot protocol for synthesizing specialized phosphine (B1218219) ligands, this compound is used as a starting aryl halide. This demonstrates its role in creating complex biaryl structures, which are crucial components of advanced catalysts.

The reactivity of the C-Br bond allows chemists to introduce new functional groups and build larger molecules. It can serve as a handle for forming new carbon-carbon or carbon-heteroatom bonds, thereby enabling the assembly of intricate three-dimensional structures from a relatively simple, commercially available starting material. chemicalbook.com

Building Block for Pharmaceutical Intermediates

The structural motif of cyclohexylbenzene (B7769038) is present in numerous biologically active compounds, making this compound a valuable starting point for the synthesis of pharmaceutical intermediates. bldpharm.com Chemical suppliers categorize it as a key building block for this purpose, highlighting its role in the early stages of drug discovery and development pipelines. bldpharm.comscbt.com

Case Studies in Drug Molecule Synthesis (e.g., Siponimod Intermediates)

While this compound itself is not a direct precursor in all widely published synthesis routes, closely related structures are fundamental to the manufacture of key drug intermediates. For example, in the scalable synthesis of intermediates for Siponimod, a drug used to treat multiple sclerosis, a similar compound, 1-bromo-2-(trifluoromethyl)benzene, is used. acs.org This starting material undergoes a Grignard reaction with cyclohexanone (B45756) to create the core cyclohexyl-benzene structure, which is a central component of the final Siponimod molecule. acs.org The principles of using a brominated benzene (B151609) derivative to introduce a cyclohexyl group are central to these synthetic strategies, underscoring the importance of this class of compounds.

Development of Liquid Crystalline Materials

The rigid and anisotropic structure of the cyclohexylbenzene core is a foundational element in the design of liquid crystals (LCs). Phenylcyclohexane-based liquid crystals are noted for their low viscosity and high response speeds, making them suitable for display applications. tcichemicals.com

Historically, binuclear liquid crystal compounds like derivatives of cyclohexylbenzene have been significant components in mixtures used for display devices. tcichemicals.com The introduction of a halogen, such as bromine, onto the benzene ring is a common strategy to modify the molecule's electronic properties and influence the resulting liquid crystal phases. While many derivatives are used in proprietary mixtures, patents and academic reviews describe the synthesis of various cyclohexylbenzene derivatives as essential steps in producing materials with specific nematic or smectic phases. These materials are crucial for the advancement of liquid crystal display (LCD) technology and other optical applications.

Role in Advanced Materials Development

The utility of this compound extends beyond pharmaceuticals and liquid crystals into the broader field of advanced materials. Its classification by chemical suppliers under "Material Science" and as a "Polymer Science Material Building Block" points to its growing importance in these innovative areas. bldpharm.com

Organic Electronic Materials

In the field of organic electronics, functionalized aromatic compounds are essential for creating materials used in devices like Organic Light-Emitting Diodes (OLEDs). While specific research detailing the use of this compound is limited, its isomer, 1-Bromo-4-cyclohexylbenzene (B1265788), is utilized as a material in the manufacturing of OLEDs. lookchem.com The general structural motif is valuable for tuning the electronic and morphological properties of thin films in these devices. The bromo-substituent can serve as a reactive site for further functionalization, allowing for the synthesis of tailored molecules for charge transport or emissive layers.

Polymer Science Applications

As a "Polymer Science Material Building Block," this compound offers a route to new functional polymers. bldpharm.com The bromine atom provides a reactive site for polymerization reactions, such as polycondensation or cross-coupling polymerization. By incorporating the cyclohexylbenzene unit into a polymer backbone, scientists can influence the resulting material's properties, including its thermal stability, solubility, and refractive index. This makes it a potentially valuable monomer for creating specialty polymers for advanced optics, high-performance plastics, and other specialized applications.

Synthetic Utility in Multi-component Reactions

The strategic use of this compound as a key building block extends to the realm of multi-component reactions (MCRs), which are highly valued in synthetic chemistry for their efficiency in building molecular complexity. In these reactions, three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. This approach aligns with the principles of green chemistry by minimizing steps, reducing waste, and improving atom economy. The application of this compound in such sophisticated transformations highlights its role in the streamlined synthesis of complex molecules.

A significant example of its utility is in palladium-catalyzed aminocarbonylation reactions. mit.edu These reactions are powerful methods for the construction of amides, a functional group prevalent in pharmaceuticals and biologically active compounds. In a typical setup, this compound serves as the aryl halide source, which is coupled with an amine and carbon monoxide in a single pot. The sterically demanding ortho-cyclohexyl group can influence the reactivity and selectivity of the transformation.

Detailed research has demonstrated the successful transformation of this compound into the corresponding Weinreb amide through a palladium-catalyzed aminocarbonylation protocol. mit.edu This reaction proceeds at atmospheric pressure and tolerates a variety of functional groups, showcasing its mild and operationally simple nature. mit.edu The process involves the combination of the aryl bromide, N,O-dimethylhydroxylamine hydrochloride as the amine source, and carbon monoxide, catalyzed by a palladium complex. mit.edu Such reactions are instrumental in creating versatile intermediates like Weinreb amides, which can be further elaborated to ketones and other complex structures.

The conditions for these multi-component reactions are carefully optimized to achieve high yields. For substrates with significant steric hindrance, such as this compound, adjusting the solvent and reaction temperature is often necessary to drive the reaction to completion. mit.edu For instance, using m-xylene (B151644) as a solvent at elevated temperatures has been shown to be effective for transforming sterically hindered aryl bromides. mit.edu

The general scheme for the aminocarbonylation of this compound can be represented as follows:

Scheme 1: Palladium-Catalyzed Aminocarbonylation of this compound

The specific conditions and outcomes of this type of multi-component reaction are detailed in the table below, based on findings from synthetic organic chemistry research. mit.edu

Interactive Data Table: Aminocarbonylation of this compound to a Weinreb Amide mit.edu

| Reactant A | Reactant B | Reactant C | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Product |

| This compound | N,O-Dimethylhydroxylamine hydrochloride | Carbon Monoxide (1 atm) | Pd(OAc)₂ / Xantphos | K₃PO₄ | m-Xylene | 120 | 71 | N-methoxy-N-methyl-2-cyclohexylbenzamide |

While the direct participation of this compound has been specifically documented in aminocarbonylation, the broader class of 1-bromo-2-substituted benzenes shows significant promise in other complex palladium-catalyzed domino reactions. For example, derivatives such as 1-bromo-2-(cyclopropylidenemethyl)benzene can undergo novel domino reactions with other molecules to generate complex polycyclic aromatic structures like naphthalenamines and indenopyridines. nih.gov These findings suggest that the this compound scaffold is a valuable platform for the discovery and application of new multi-component and domino reactions, further expanding its utility in the synthesis of advanced molecular architectures.

Future Directions and Emerging Research Avenues in the Chemistry of 1 Bromo 2 Cyclohexylbenzene

The exploration of 1-bromo-2-cyclohexylbenzene and its derivatives is entering a new phase, driven by the demand for more efficient, sustainable, and versatile synthetic methodologies. Researchers are focusing on innovative strategies to not only improve the synthesis of the parent compound but also to unlock the potential of its chiral variants and apply modern catalytic techniques for novel transformations. This article delves into the key future directions and emerging research avenues that are set to define the next chapter of this compound chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.